molecular formula C17H15N3OS B3597054 N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE

Cat. No.: B3597054
M. Wt: 309.4 g/mol
InChI Key: IBBHNMJNOQCHTN-UHFFFAOYSA-N
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Description

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE typically involves the formation of the thiazole ring followed by the introduction of the pyridine-3-carboxamide moiety. One common method involves the reaction of 2-aminothiazole with ethyl phenyl ketone under acidic conditions to form the thiazole ring. This intermediate is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring can interact with the active sites of enzymes, while the pyridine-3-carboxamide moiety can enhance binding affinity and specificity . The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-14-15(12-7-4-3-5-8-12)19-17(22-14)20-16(21)13-9-6-10-18-11-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBHNMJNOQCHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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